2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one
CAS No.: 98305-74-9
Cat. No.: VC2979932
Molecular Formula: C10H8FN3O
Molecular Weight: 205.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98305-74-9 |
---|---|
Molecular Formula | C10H8FN3O |
Molecular Weight | 205.19 g/mol |
IUPAC Name | 2-amino-4-(4-fluorophenyl)-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C10H8FN3O/c11-7-3-1-6(2-4-7)8-5-9(15)14-10(12)13-8/h1-5H,(H3,12,13,14,15) |
Standard InChI Key | MZAUUOFDWADEPI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC(=O)NC(=N2)N)F |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)NC(=N2)N)F |
Introduction
Chemical Properties and Structure
2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one (CAS: 98305-74-9) is a heterocyclic compound with a pyrimidine core. Its structure consists of a pyrimidine ring substituted with an amino group at position 2, a 4-fluorophenyl group at position 6, and a ketone group at position 4. The compound exists primarily in the keto form rather than the enol tautomer, as is common with similar pyrimidinone derivatives.
Basic Physicochemical Properties
The key physicochemical properties of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one are summarized in Table 1.
Table 1: Physicochemical Properties of 2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one
Property | Value |
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CAS Number | 98305-74-9 |
Molecular Formula | C₁₀H₈FN₃O |
Molecular Weight | 205.19 g/mol |
Synonyms | 2-Amino-6-(4-fluorophenyl)pyrimidin-4-ol; 2-Amino-6-(4-fluoro-phenyl)-3H-pyrimidin-4-one; 4(3H)-Pyrimidinone, 2-amino-6-(4-fluorophenyl)- |
Physical Appearance | Crystalline solid |
MDL Number | MFCD00982517 |
The presence of the fluorine atom at the para position of the phenyl ring contributes to the compound's lipophilicity, metabolic stability, and potential binding interactions with biological targets .
Synthesis Methods
Several synthetic approaches have been reported for the preparation of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one and closely related derivatives. These methods typically involve condensation reactions or nucleophilic substitutions.
Standard Synthetic Route
The primary synthetic route involves the reaction of appropriate starting materials in ethanol under reflux conditions. The specific reaction conditions are outlined in Table 2.
Table 2: Synthesis Conditions for 2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one
Parameter | Condition |
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Reaction Medium | Ethanol |
Temperature | 100°C |
Duration | 24 hours |
Starting Materials | 2,6-Diaminopyrimidin-4(3H)-one derivatives and 4-fluorophenyl precursors |
Catalyst | Not specified |
Yield | Variable (typically 30-85%) |
This synthetic approach was documented in Chemistry - An Asian Journal, highlighting its reliability and reproducibility for laboratory-scale preparation .
Alternative Synthesis Approaches
Alternative methods for synthesizing similar pyrimidine derivatives involve multicomponent reactions (MCRs), which can be more efficient than traditional sequential approaches. These include:
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One-pot reactions using appropriate aldehydes, pyrimidinones, and secondary reactants under solvent-free conditions
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Ultrasonic irradiation methods in ethanol with significantly reduced reaction times
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Microwave-assisted synthesis for enhanced reaction rates and yields
These methodologies could potentially be adapted for the synthesis of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one with appropriate modifications to the reaction conditions and starting materials .
Biological Activities
While specific biological activity data for 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one is limited in the available literature, related pyrimidine derivatives exhibit significant biological properties that suggest potential applications for this compound.
Anticancer Properties
Structurally related pyrimidine derivatives have demonstrated notable anticancer activities. Research on similar compounds indicates potential cytotoxic effects against multiple cancer cell lines, including:
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Triple-negative breast cancer (MDA-MB231)
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Colon carcinoma (HT-29)
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Glioblastoma multiforme (U-87 MG)
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Oral and pharyngeal squamous cell carcinomas (CAL27 and FaDu)
The mechanism of action typically involves:
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Inhibition of cell proliferation
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Negative regulation of cell cycle progression
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Induction of apoptosis at higher concentrations
A study on aminopyrimidine derivatives demonstrated that these compounds can lead to upregulation of p21 and p27, resulting in cell cycle arrest at the G0/G1 phase at lower concentrations (approximately 20 μM), while inducing apoptosis at higher concentrations (30–50 μM) .
Enzyme Inhibition
Fluorinated pyrimidine derivatives similar to 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one have demonstrated potential as enzyme inhibitors, particularly targeting:
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Kinases involved in cellular signaling pathways
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Reverse transcriptase (in the context of antiviral activity)
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Dihydrofolate reductase (DHFR)
The binding mechanism typically involves interactions with specific amino acid residues in the enzyme active site, leading to competitive inhibition .
Structure-Activity Relationship
The biological activity of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one is influenced by its structural features. Comparative analysis with similar compounds reveals important structure-activity relationships.
Impact of Fluorine Substitution
The presence of the fluorine atom at the para position of the phenyl ring significantly influences the compound's properties and biological activity:
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Enhanced lipophilicity, improving membrane permeability
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Increased metabolic stability due to the strong C-F bond
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Altered electronic distribution, affecting binding interactions with biological targets
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Potential hydrogen bond acceptor capabilities
Comparative studies with related compounds indicate that fluorinated derivatives often exhibit superior biological activity compared to non-fluorinated analogs. For example, studies on related compounds showed that fluorinated variants typically demonstrate higher potency against cancer cell lines compared to chlorinated or brominated derivatives .
Key Structural Elements for Biological Activity
Analysis of the structure-activity relationships of pyrimidinone derivatives reveals several key structural features that contribute to their biological activity:
Table 3: Structure-Activity Relationships in Pyrimidinone Derivatives
Structural Element | Effect on Biological Activity |
---|---|
2-Amino group | Essential for hydrogen bonding with target enzymes |
4-Oxo functionality | Critical for proper orientation in binding sites |
4-Fluorophenyl at position 6 | Enhances lipophilicity and binding affinity |
Pyrimidine core | Provides the basic scaffold for target recognition |
Modifications at these positions can significantly alter the compound's biological profile, highlighting the importance of maintaining these structural features for optimal activity .
Analytical Characterization
Various analytical techniques can be employed for the characterization and quality control of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For structurally similar pyrimidine derivatives, typical ¹H NMR signals include:
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NH groups: δ ~10.5-12.5 ppm (broad singlet)
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Aromatic protons: δ ~6.9-8.0 ppm (multiplets)
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Pyrimidine C5-H: δ ~5.9-6.4 ppm (singlet)
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Amino group protons: δ ~5.8-6.2 ppm (broad singlet, D₂O exchangeable)
¹³C NMR typically shows:
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Carbonyl carbon (C4): δ ~164-165 ppm
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Aromatic carbons: δ ~113-131 ppm
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C-F carbon: characteristic splitting pattern due to C-F coupling
Infrared (IR) Spectroscopy
Characteristic IR bands for 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one and similar compounds include:
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NH stretching: ~3300-3450 cm⁻¹
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C=O stretching: ~1640-1650 cm⁻¹
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NH bending: ~1590-1600 cm⁻¹
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment. Typical TLC conditions include silica gel plates with appropriate solvent systems, with Rf values around 0.5 in 10% methanol in dichloromethane for similar compounds .
Applications in Research and Drug Development
2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one and related pyrimidine derivatives have numerous potential applications in research and drug development.
Anticancer Drug Development
The compound shows promise as a lead structure for developing anticancer agents, particularly against:
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Glioblastoma multiforme
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Triple-negative breast cancer
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Colon adenocarcinoma
These cancer types are characterized by poor prognosis and limited therapeutic options, highlighting the importance of developing new treatment approaches .
Enzyme Inhibitor Design
The structural features of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one make it suitable as a scaffold for designing enzyme inhibitors. Potential target enzymes include:
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Protein kinases involved in cancer cell signaling
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Viral enzymes such as reverse transcriptase
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Bacterial enzymes for antimicrobial development
The compound's binding affinity to enzyme active sites can be optimized through structural modifications, leading to more potent and selective inhibitors .
Building Block for Complex Heterocycles
2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one serves as a valuable intermediate for synthesizing more complex heterocyclic compounds with diverse biological activities. Its reactive functional groups, particularly the amino group at position 2, allow for further modifications and derivatization.
Comparative Analysis with Related Compounds
A comparative analysis of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one with structurally related compounds provides insights into the effects of structural modifications on biological activity.
Table 4: Comparison of 2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one with Related Compounds
This comparison reveals that the position and type of substituents significantly influence the biological profile of these compounds, with fluorinated derivatives generally showing enhanced activity.
Future Research Directions
Based on the current understanding of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one and related compounds, several promising research directions can be identified:
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Comprehensive evaluation of its anticancer activity against a broad spectrum of cancer cell lines
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Structure-activity relationship studies through systematic modifications of the core structure
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Investigation of potential synergistic effects with established anticancer agents
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Development of targeted drug delivery systems to enhance efficacy and reduce side effects
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Exploration of other potential therapeutic applications, including antimicrobial and antiviral activities
These research avenues could lead to the development of novel therapeutic agents based on the 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one scaffold, addressing significant unmet medical needs.
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